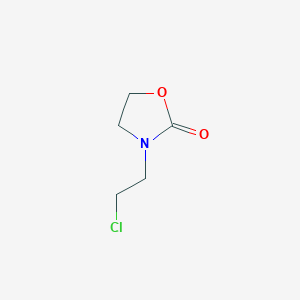

3-(2-Chloroethyl)oxazolidin-2-one

Description

Historical Context of Oxazolidin-2-one Ring Systems

The parent compound, 2-oxazolidinone (B127357), was first synthesized and reported in 1888 by the German chemist Siegmund Gabriel. wikipedia.org His initial work involved the reaction of bromoethylamine hydrobromide with silver carbonate. wikipedia.org Nearly a decade later, in 1897, Gabriel, along with G. Eschenbach, developed a more efficient synthetic route using sodium bicarbonate. wikipedia.org

The medicinal significance of the oxazolidinone scaffold began to emerge in the mid-20th century. In the 1940s, furazolidone, a nitrofuran derivative containing a 2-oxazolidinone ring, was discovered as an antimicrobial agent. nih.gov This was followed by the development of cycloserine in 1956, which was utilized as an antitubercular drug. nih.gov A major milestone in the history of this class of compounds was the work done by DuPont in the 1980s, which led to the discovery of synthetic antibacterial oxazolidinones, including DuP 721. toku-e.com These early efforts paved the way for the development of highly successful drugs, most notably Linezolid, which became the first oxazolidinone antibiotic to receive FDA approval. toku-e.com

Structural Classification and Nomenclature of Oxazolidinones

Oxazolidinones are five-membered heterocyclic rings containing both a nitrogen and an oxygen atom. lecturio.com They are structurally similar to oxazoles but feature a ketone group (a carbonyl group) within the ring. lecturio.com The parent structure is known as 1,3-oxazolidin-2-one according to IUPAC nomenclature. wikipedia.org

Depending on the relative positions of the heteroatoms and the carbonyl group, oxazolidinones can exist as different structural isomers, primarily 2-oxazolidinone, 3-oxazolidinone, and 4-oxazolidinone. nih.gov Among these, the 2-oxazolidinone core is the most extensively studied and utilized in drug discovery. nih.govrsc.org The general structure is often described using a consistent numbering system, especially for aryl-5-(substituted)methyl-2-oxazolidinones, which form the basis of many pharmaceutical agents. nih.gov

General Significance of the Oxazolidin-2-one Moiety as a Synthetic Scaffold

The oxazolidin-2-one moiety is a highly versatile scaffold in organic synthesis and medicinal chemistry. nih.govrsc.org Its rigid, planar structure and the presence of multiple functional groups make it an attractive building block for constructing complex molecules.

One of its most prominent roles is as a chiral auxiliary in asymmetric synthesis. organic-chemistry.orgresearchgate.net The ability to introduce chirality at the C4 and C5 positions allows for stereocontrolled transformations, which is crucial in the synthesis of enantiomerically pure pharmaceutical compounds.

In medicinal chemistry, the oxazolidinone ring is a well-established pharmacophore, most famous for its application in antibacterial agents. nih.gov These compounds exhibit a unique mechanism of action, inhibiting bacterial protein synthesis at an early stage, which makes them effective against a broad range of multi-drug resistant Gram-positive bacteria. toku-e.comnih.govnih.gov The success of drugs like Linezolid has solidified the importance of the oxazolidinone scaffold in the development of new antibiotics. nih.govtoku-e.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c6-1-2-7-3-4-9-5(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYDZTYVCIPLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179768 | |

| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2508-01-2 | |

| Record name | 3-(2-Chloroethyl)-1,3-oxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone, 3-(2-chloroethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Chloroethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloroethyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Chloroethyl)-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM2LF2S5BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 2 Chloroethyl Oxazolidin 2 One

Direct Cyclization Routes to the Oxazolidin-2-one Core

The formation of the 5-membered oxazolidin-2-one ring is the cornerstone of the synthesis. Direct cyclization methods begin with precursors that already contain the essential atoms required for the ring and its N-substituent.

A highly effective method for synthesizing 3-(2-chloroethyl)oxazolidin-2-one involves the direct cyclization of N,N-bis(2-chloroethyl)amine hydrochloride. chemicalbook.comnih.govsigmaaldrich.com This starting material is advantageous as it contains both the N-(2-chloroethyl) group and a second 2-chloroethyl arm that can be transformed to form the heterocyclic ring. In a typical procedure, N,N-bis(2-chloroethyl)amine hydrochloride is dissolved in a solvent such as methanol (B129727). chemicalbook.com The presence of a base is crucial to neutralize the hydrochloride salt and liberate the free amine, which is the reactive species for the subsequent cyclization. google.comgoogle.com This approach consolidates the formation of the ring and the installation of the side chain into a single strategic process.

The carbonyl group of the oxazolidin-2-one ring is typically introduced using a C1 source, a process known as carbonylation. A common and efficient method employs carbon dioxide (CO₂) gas. chemicalbook.com In the synthesis starting from N,N-bis(2-chloroethyl)amine, CO₂ generated from dry ice is bubbled through the reaction mixture. chemicalbook.com The carbon dioxide reacts with one of the amino alcohol arms (formed in situ) to create a carbamate (B1207046) intermediate, which then cyclizes. chemicalbook.com

Alternative carbonylation strategies for forming oxazolidin-2-one rings in general include the use of reagents like phosgene (B1210022), diethyl carbonate, or other phosgene derivatives. mdpi.comresearchgate.net The development of CO-free carbonylation techniques, which use stable CO surrogates like aryl formates, represents a safer and more practical approach on a laboratory scale, avoiding the handling of toxic carbon monoxide gas. orgsyn.org

Base-mediated intramolecular cyclization is a fundamental step in forming the oxazolidin-2-one ring from an appropriate open-chain precursor. The base plays multiple roles in the reaction. When starting with N,N-bis(2-chloroethyl)amine hydrochloride, a base like triethylamine (B128534) is added to deprotonate the ammonium (B1175870) salt, releasing the free N,N-bis(2-chloroethyl)amine. chemicalbook.comgoogle.com

Approaches to Introducing the 2-Chloroethyl Substituent

While direct cyclization from N,N-bis(2-chloroethyl)amine hydrochloride is a common route, other strategies involve introducing the 2-chloroethyl group onto a pre-existing heterocyclic structure or using a different starting material that already contains this functionality.

One such method involves the chemical modification of a hydroxyethyl-substituted precursor. For instance, a compound like 1-(2-hydroxyethyl)imidazolidin-2-one can be converted to 1-(2-chloroethyl)imidazolidin-2-one (B120422) by reaction with a chlorinating agent such as thionyl chloride in a suitable solvent like dichloromethane. google.com This demonstrates a viable pathway for converting an N-(2-hydroxyethyl)oxazolidin-2-one into the desired chloro-derivative.

Another approach is to use 2-chloroethyl isocyanate as a building block. This reagent can react with an appropriate alcohol in a coupling reaction to form a carbamate that can then be cyclized to form the oxazolidinone ring, already bearing the N-(2-chloroethyl) substituent. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters, including the choice of reagents, solvent, temperature, and reaction time.

Detailed research findings have demonstrated that high yields are achievable under controlled conditions. For instance, the reaction of N,N-bis(2-chloroethyl)amine hydrochloride with carbon dioxide and triethylamine in methanol at room temperature (20°C) for one hour can produce the target compound in an isolated yield of 98.9%. chemicalbook.com Another reported method, involving the reaction of 2-chloroethylamine (B1212225) hydrochloride with sodium carbonate in ethanol (B145695) at 78°C for 1-2 hours, achieved a yield of 94%. google.com These examples highlight how different combinations of base, solvent, and temperature can lead to high-purity products with excellent yields.

The following interactive table summarizes optimized reaction conditions from reported synthetic methods.

| Precursor | Carbonyl Source | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N,N-bis(2-chloroethyl)amine hydrochloride | Carbon Dioxide (CO₂) | Triethylamine (Et₃N) | Methanol (MeOH) | 20°C | 1 h | 98.9% | chemicalbook.com |

| 2-Chloroethylamine hydrochloride | Self (via Carbonate) | Sodium Carbonate (Na₂CO₃) | Ethanol | 78°C | 1-2 h | 94% | google.com |

| 2-Chloroethylamine hydrochloride | Self (via Carbonate) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | 25°C | 20 h | 94% | google.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. In the context of oxazolidin-2-one synthesis, several greener approaches have been explored.

One significant advancement is the use of microwave-assisted synthesis. mdpi.comresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. mdpi.comresearchgate.net For example, the cyclization of amino alcohols with diethyl carbonate to form oxazolidin-2-ones is significantly accelerated under microwave conditions. mdpi.com

Another green strategy involves conducting reactions in the absence of a solvent or using more benign solvent systems. iupac.org The use of carbon dioxide as a C1 building block, as seen in the synthesis from N,N-bis(2-chloroethyl)amine hydrochloride, aligns with green chemistry principles by utilizing a readily available, non-toxic, and renewable carbon source. chemicalbook.com

Chemical Reactivity and Transformation Pathways of 3 2 Chloroethyl Oxazolidin 2 One

Reactions Involving the Chloroethyl Moiety

The chloroethyl group attached to the nitrogen atom of the oxazolidinone ring is the primary site for reactions that involve the formation of new carbon-heteroatom or carbon-carbon bonds.

Nucleophilic Substitution Reactions

The chlorine atom on the ethyl side chain of 3-(2-chloroethyl)oxazolidin-2-one is susceptible to nucleophilic substitution. This type of reaction involves the replacement of the chlorine, a good leaving group, by a variety of nucleophiles. These reactions are fundamental in extending the carbon chain or introducing new functional groups.

Common nucleophiles that can participate in these substitution reactions include amines, azides, and the enolates of ketones. For example, the reaction with sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Azide ion | Sodium azide | 3-(2-Azidoethyl)oxazolidin-2-one |

This table is generated based on the principles of nucleophilic substitution and specific examples found in related literature for similar substrates.

Intramolecular Cyclization Reactions to Form Aziridinium (B1262131) Species or Other Cyclic Systems

Under certain conditions, the nitrogen atom of a neighboring molecule or the oxazolidinone nitrogen itself can act as an internal nucleophile, leading to intramolecular cyclization. A key transformation in this category is the formation of an activated aziridinium species. This highly reactive three-membered ring intermediate is prone to ring-opening by nucleophiles.

While direct intramolecular cyclization of this compound to form a bicyclic system is less common, the principle of intramolecular reactions is well-established for similar N-(2-chloroethyl) compounds. For instance, N-phenyl-N'-(2-chloroethyl)ureas undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines, which are considered the active alkylating agents nih.gov. This suggests that under appropriate conditions, the nitrogen of the oxazolidinone could potentially participate in similar cyclization events, or that the chloroethyl group can be a precursor to a species that undergoes cyclization.

The formation of cyclic derivatives is a significant pathway for the activation of N-(2-chloroethyl) compounds, transforming them into more potent electrophiles nih.gov.

Alkylation Reactions Initiated by the Chloroethyl Group

The chloroethyl group of this compound can act as an alkylating agent, transferring the -CH2CH2-oxazolidin-2-one moiety to a nucleophilic substrate. This is a form of N-alkylation where the electrophile is the chloroethyl group. This reactivity is fundamental to its use in the synthesis of more complex molecules. For instance, it can be used to alkylate amines, phenols, and other nucleophilic species.

Alkylation reactions are a cornerstone of organic synthesis, allowing for the construction of larger molecular frameworks. The modification of bioactive molecules through alkylation can lead to compounds with altered pharmacological properties mdpi.comdoaj.org.

Reactions Involving the Oxazolidin-2-one Ring

The oxazolidin-2-one ring is a stable heterocyclic system, but it can undergo reactions that lead to its opening or derivatization.

Ring-Opening Reactions and Associated Mechanisms

The oxazolidin-2-one ring can be opened under various conditions, such as hydrolysis, to yield the corresponding β-amino alcohol. This reaction is often catalyzed by acids or bases. The mechanism typically involves nucleophilic attack at the carbonyl carbon, leading to the cleavage of one of the C-O bonds of the ring.

For example, acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by water leads to a tetrahedral intermediate that collapses to open the ring. Base-catalyzed hydrolysis, on the other hand, proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Recent research has also explored electroreductive ring-opening carboxylation of 1,3-oxazolidin-2-ones, which allows for the synthesis of β-amino acids by cleaving the C(sp3)–O bond acs.org.

Derivatization at the Nitrogen Atom of the Oxazolidinone Ring

While the nitrogen atom in this compound is already substituted, the broader chemistry of oxazolidinones includes extensive derivatization at this position. This is often a key step in the synthesis of chiral auxiliaries, which are widely used in asymmetric synthesis. For example, N-acylation of an unsubstituted or differently substituted oxazolidinone is a common transformation.

In the context of this compound, further reaction at the nitrogen would be less common unless it involves the cleavage and reformation of the N-substituent bond. However, the synthesis of this compound itself is a prime example of derivatization at the nitrogen atom of the parent oxazolidin-2-one ring system. A common synthetic route involves the reaction of 2-oxazolidinone (B127357) with 1-bromo-2-chloroethane.

The synthesis of various 5-functionalized oxazolidin-2-ones can be achieved from chiral aziridines, which involves the acylation of the aziridine (B145994) nitrogen to form an activated aziridinium species, followed by intramolecular cyclization bioorg.org. This highlights the importance of reactions involving the nitrogen atom in the synthesis of functionalized oxazolidinones.

Functionalization of the Ethylene (B1197577) Bridge

The ethylene bridge of this compound is a key site for molecular modification. The presence of a good leaving group (chloride) enables both substitution and elimination reactions, providing pathways to a wide array of functionalized derivatives.

A primary transformation of the chloroethyl group is its conversion to a vinyl group through an elimination reaction. This is typically achieved by dehydrochlorination in the presence of a base. The resulting compound, N-vinyl-2-oxazolidinone, is a versatile intermediate for further functionalization.

The vinyl group of N-vinyl-2-oxazolidinone is electron-rich, making it susceptible to a range of reactions, including cycloadditions and oxidative cyclizations. These reactions allow for the construction of more complex cyclic systems. For instance, N-vinyl-2-oxazolidinones can act as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings with a high degree of stereoselectivity. acs.org

Another important reaction of the vinyl group is its oxidation to form an α,β-unsaturated acyliminium ion. This reactive intermediate can then undergo intramolecular 1,4-addition reactions with appended nucleophiles, resulting in the formation of cyclic vinyl oxazolidinones. nih.gov This method provides an efficient route to increase molecular complexity from simple starting materials. nih.gov

Furthermore, the vinyl group can undergo hydrolysis under acidic conditions. nih.gov This reaction can be followed by other transformations, such as aldol (B89426) reactions, to create intricate bridged bicyclic structures. nih.gov The vinyl moiety can also be cleaved oxidatively, for example, through ozonolysis, to yield an aldehyde, which can then be used in subsequent synthetic steps. nih.gov

The chloroethyl group itself can also be directly functionalized through nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the introduction of new functional groups at the terminus of the ethyl chain.

Table 1: Examples of Functionalization Reactions of the Ethylene Bridge

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|

| This compound | Strong Base (e.g., Potassium tert-butoxide) | Elimination | N-Vinyl-2-oxazolidinone |

| N-Vinyl-2-oxazolidinone | Diene (e.g., Butadiene) | Diels-Alder [4+2] Cycloaddition | Cyclohexenyl-oxazolidinone derivative |

| N-Vinyl-2-oxazolidinone with appended nucleophile | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative Cyclization / 1,4-Addition | Cyclic vinyl oxazolidinone |

Chemoselectivity in Multi-Functionalized Derivatives

Chemoselectivity becomes a critical consideration when derivatives of this compound bear multiple reactive functional groups. The outcome of a reaction is dependent on the relative reactivity of these sites and the specific reaction conditions employed.

For instance, consider a hypothetical derivative of this compound that also contains a hydroxyl group and an ester moiety. The presence of these three distinct functional groups—a primary alkyl chloride, a hydroxyl group, and an ester—presents a challenge in selectively transforming one group while leaving the others intact.

The reaction of such a multi-functionalized molecule would be highly dependent on the choice of reagents and conditions. For example, treatment with a strong, non-nucleophilic base at elevated temperatures would likely favor an E2 elimination of the chloroethyl group to form the corresponding vinyl derivative, leaving the hydroxyl and ester groups untouched. Conversely, using a milder base and a good nucleophile at a lower temperature could promote an SN2 reaction at the chloroethyl group, with the nucleophile displacing the chloride.

If the goal is to modify the hydroxyl group, for example, through acylation, this could be achieved by using an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534). The hydroxyl group is generally more nucleophilic than the chloride leaving group is basic, and the ester is less reactive towards acylation under these conditions.

The ester group could be selectively targeted for hydrolysis or reduction. Basic hydrolysis with a reagent like lithium hydroxide would saponify the ester to a carboxylic acid, likely without affecting the chloroethyl or hydroxyl groups under controlled conditions. Reduction of the ester to an alcohol could be achieved with a selective reducing agent like sodium borohydride, which would not typically reduce the oxazolidinone ring or react with the alkyl chloride.

In the synthesis of complex molecules such as the antibiotic Linezolid, chemoselectivity is paramount. asianpubs.org Synthetic routes often involve intermediates with multiple reactive sites, and the desired transformations are achieved by carefully selecting reagents and protecting groups to ensure that only the intended functional group reacts. asianpubs.org For example, in the synthesis of certain oxazolidinone derivatives, copper-catalyzed N-arylation has been shown to exhibit excellent chemoselectivity between aryl iodides and aryl bromides, allowing for precise control over the final product. organic-chemistry.org

Table 2: Predicted Chemoselective Reactions on a Hypothetical Multi-Functionalized Derivative Hypothetical Derivative: 3-(2-Chloroethyl)-5-(hydroxymethyl)oxazolidin-2-one methyl ester

| Target Functional Group | Reagent(s) and Conditions | Expected Reaction |

|---|---|---|

| Chloroethyl | Potassium tert-butoxide, heat | Elimination to form vinyl group |

| Chloroethyl | Sodium iodide in acetone | SN2 substitution of chloride with iodide |

| Hydroxyl | Acetic anhydride, pyridine | Acylation to form acetate (B1210297) ester |

| Ester | Lithium hydroxide, water/THF | Saponification to carboxylic acid |

| Ester | Sodium borohydride, methanol (B129727) | Reduction to primary alcohol |

Role of 3 2 Chloroethyl Oxazolidin 2 One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

While the oxazolidinone ring is a core structural feature in numerous complex and pharmacologically active molecules, such as the antibiotic linezolid, 3-(2-Chloroethyl)oxazolidin-2-one primarily functions as a reactive building block rather than a direct precursor in the total synthesis of such compounds. Its role is to append a 2-(2-oxooxazolidin-3-yl)ethyl group to a parent molecule. For instance, it can be used to modify amines, phenols, or other nucleophiles within a larger synthetic scheme, thereby incorporating the oxazolidinone moiety to modulate properties like solubility or to serve as a linking group. The oxazolidinone class of compounds is recognized for its importance in developing antibacterials that are active against multi-resistant Gram-positive pathogens. nih.gov

Applications in Heterocyclic Synthesis (e.g., Quinoxaline (B1680401) Derivatives)

A significant application of this compound is in the synthesis of complex heterocyclic structures. The quinoxaline scaffold, a privileged bicyclic heteroaromatic system, is a key component in many biologically active compounds. Research has demonstrated the use of reagents derived from or analogous to this compound in the alkylation of quinoxaline-2,3-dione.

In one specific example, a bis-oxazolidinone quinoxaline derivative was synthesized, showcasing a powerful method for elaborating on the quinoxaline core. The reaction involves the N-alkylation of quinoxaline-2,3-dione to attach the oxazolidinone-containing side chains, resulting in a novel, complex architecture.

Strategies for Constructing Multi-Oxazolidinone Architectures

The construction of molecules bearing multiple oxazolidinone rings is a strategy employed to create novel chemical entities with potentially enhanced or unique properties. The reactivity of this compound is well-suited for this purpose. A key strategy involves using a core molecule with multiple nucleophilic sites that can each be alkylated by the chloroethyl group of the oxazolidinone reagent.

A prime example is the synthesis of 3-(2-{3-[2-(2-Oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. In this synthesis, quinoxaline-2,3-dione is treated with a reagent system that effectively delivers the 2-(2-oxooxazolidin-3-yl)ethyl group to both oxygen atoms of the dione. This reaction demonstrates a straightforward approach to building complex, symmetric molecules with multiple oxazolidinone units radiating from a central heterocyclic core.

Table 1: Synthesis of a Bis-oxazolidinone Quinoxaline Derivative

| Reactant | Reagents & Conditions | Product | Yield |

|---|

This table summarizes the synthesis of a complex heterocyclic molecule featuring two oxazolidinone moieties, illustrating a key synthetic strategy.

Contributions to Asymmetric Synthesis as a Chiral Auxiliary Precursor

In the field of asymmetric synthesis, chiral auxiliaries are critical tools for controlling the stereochemical outcome of reactions. The most renowned oxazolidinone-based chiral auxiliaries are the "Evans auxiliaries," which feature stereogenic centers at the C4 and/or C5 positions of the oxazolidinone ring. bldpharm.com These auxiliaries are widely used to achieve high levels of diastereoselectivity in reactions such as aldol (B89426) additions, alkylations, and acylations. orgsyn.orgrsc.org

However, this compound is an achiral molecule, lacking stereogenic centers on its oxazolidinone ring. Therefore, it does not function as a chiral auxiliary itself, nor is it a typical precursor for the synthesis of common Evans-type auxiliaries. The established and highly efficient routes to Evans auxiliaries begin with enantiomerically pure α-amino acids, which are reduced to the corresponding β-amino alcohols. orgsyn.orgspectrabase.com These chiral amino alcohols are then cyclized using reagents like phosgene (B1210022) or diethyl carbonate to form the chiral oxazolidinone ring, preserving the stereochemical information from the starting amino acid. spectrabase.com

The role of this compound in synthesis is thus distinct from that of chiral oxazolidinones. It serves as an achiral building block for introducing the N-ethyl-oxazolidinone fragment, rather than as a starting point for creating stereocontrol elements.

Table 2: List of Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 2508-01-2 |

| Linezolid | 165800-03-3 |

| Quinoxaline-2,3-dione | 15804-19-0 |

| 3-(2-{3-[2-(2-Oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one | Not available |

| (S)-Phenylalanine | 63-91-2 |

| Diethyl carbonate | 105-58-8 |

| Phosgene | 75-44-5 |

| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 |

| Potassium carbonate | 584-08-7 |

| Tetra-n-butylammonium bromide | 1643-19-2 |

Polymer Chemistry Applications of Oxazolidinone Derivatives

Ring-Opening Polymerization (ROP) of Oxazolidinone-Containing Monomers

Ring-opening polymerization is a critical method for synthesizing polymers from cyclic monomers. For oxazolidinone-based polymers, different ROP strategies have been explored, primarily focusing on creating linear polymers with controlled molecular weights and specific properties.

Cationic ring-opening polymerization (CROP) is a well-established chain-growth polymerization method for various heterocyclic monomers, particularly 2-oxazolines, which are structural isomers of N-substituted oxazolidin-2-ones. The CROP of 2-oxazolines, initiated by electrophilic species, proceeds in a living manner, allowing for the synthesis of well-defined polymers with controlled molar masses and narrow distributions. nih.govresearchgate.netnih.govresearchgate.net This technique has also been successfully applied to the synthesis of polythiourethanes through the CROP of 1,3-oxazolidine-2-thione (B1225483), a sulfur analog of oxazolidin-2-one. researchgate.net In this process, initiators such as methyl trifluoromethanesulfonate (B1224126) lead to quantitative yields of polymers with controlled molecular weights. researchgate.net

However, the application of CROP directly to N-substituted oxazolidin-2-one monomers like 3-(2-Chloroethyl)oxazolidin-2-one is not as extensively documented in scientific literature. The polymerization mechanism is heavily dependent on the monomer's ring structure and the nature of the propagating species. While the CROP of related heterocycles is robust, further research is needed to fully establish its viability and mechanism for the oxazolidin-2-one ring system itself.

A highly successful strategy for producing high molar mass polyoxazolidinones (POxa) is through the Ring-Opening Metathesis Polymerization (ROMP) of monomers where an oxazolidinone ring is fused to a strained cycloalkene, such as cyclooctene. sphinxsai.comchemicalbook.com This chain-growth method overcomes the molar mass limitations often encountered in traditional step-growth syntheses of POxa. researchgate.netsphinxsai.com

The polymerization is typically initiated by a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. The process involves the ring-opening of the cycloalkene portion of the monomer to form a linear polymer with the oxazolidinone rings integrated into the polymer backbone. sphinxsai.com This approach has been used to synthesize a variety of POxa with molar masses (Mₙ) reaching up to 487 kDa with moderate dispersity (Đ ≈ 1.5). sphinxsai.com The incorporation of polar oxazolidinone units can also be achieved via frontal ring-opening metathesis polymerization (FROMP), a rapid, self-propagating technique, by copolymerizing oxazolidinone-fused cyclooctenes with monomers like cyclooctadiene (COD). nih.govwikipedia.orgnih.gov

Synthesis of Polyoxazolidinones and Poly(urea)s

The synthesis of polymers incorporating the oxazolidinone structure is diverse, with methods tailored to achieve specific polymer architectures and properties.

Polyoxazolidinones have traditionally been synthesized via step-growth polymerization methods. sphinxsai.com However, as noted, these methods often limit the achievable molar masses. The advent of ROMP for oxazolidinone-fused cyclooctenes represents a significant advancement, enabling the production of high molar mass, linear POxa for the first time. chemicalbook.comresearchgate.net This provides a versatile platform for creating a new generation of polyurethanes with enhanced properties. researchgate.net

Polyureas are typically synthesized through the reaction of diisocyanates with diamines. sphinxsai.comnih.gov Alternative, non-isocyanate routes include the polycondensation of urea (B33335) with diamines or the reaction of carbonates with diamines. nih.gov The synthesis of polyureas directly from the ring-opening of oxazolidinone-2-one monomers is not a commonly reported pathway. However, the related polymerization of 1,3-oxazolidine-2-thione via CROP to yield polythiourethanes—a sulfur analogue of polyureas—suggests that similar pathways could be explored. researchgate.net Furthermore, oxazolidine (B1195125) rings can be used as latent curing agents in polyurethane systems; upon exposure to moisture, the ring opens to yield amino and hydroxyl groups that can react with isocyanates, though this is typically for cross-linking rather than linear polymer formation. researchgate.net

Controlled Polymerization Techniques for Polyoxazolidinone Synthesis

Achieving control over polymer molar mass and architecture is crucial for tailoring material properties. For polyoxazolidinones, ROMP stands out as a controlled polymerization technique. researchgate.net The chain-growth nature of ROMP allows for the predictable synthesis of polymers where the molar mass can be controlled by adjusting the monomer-to-initiator ratio. sphinxsai.com

Further control can be achieved by using a chain transfer agent (CTA). For instance, the addition of cis-1,4-diacetoxy-2-butene (B1582018) during the ROMP of oxazolidinone-fused cyclooctenes allows for efficient regulation of the polymer's molar mass over a wide range. researchgate.netsphinxsai.com This level of control is a significant improvement over traditional step-growth methods and is essential for designing POxa for specific high-performance applications. researchgate.net

Chemical Recyclability and Depolymerization Studies of Polyoxazolidinones

The development of chemically recyclable polymers is a cornerstone of sustainable materials science. Polyoxazolidinones synthesized via ROMP have demonstrated excellent potential for chemical recycling. researchgate.netresearchgate.net These polymers can be efficiently depolymerized back to their original monomer through a process of ring-closing metathesis (RCM). sphinxsai.com

The recycling process involves dissolving the polymer in a solvent and exposing it to a metathesis catalyst, which facilitates the backbiting of the polymer chain to reform the strained monomer ring. researchgate.net This process has been shown to be highly efficient, with studies reporting quantitative chemical recycling back to the pure monomer. researchgate.netsphinxsai.com The recovered monomer can then be isolated and repolymerized to produce virgin-grade polymer, establishing a closed-loop life cycle. researchgate.netresearchgate.net This facile recyclability is attributed to the conformational restriction imposed by the fused oxazolidinone ring, which aids the depolymerization process despite the moderate ring-strain energy of the monomer. researchgate.netchemicalbook.com This represents the first example of chemical recycling for linear POxa. researchgate.net

Tunable Properties of Resulting Polyoxazolidinones (e.g., Thermal Stability, Glass Transition)

A key advantage of polyoxazolidinones is their combination of high thermal stability and tunable physical properties, which can be adjusted by modifying the chemical structure of the monomer. researchgate.netresearchgate.net

Thermal Stability: POxa exhibit excellent thermal stability, making them suitable for high-temperature applications. bhu.ac.inrsc.org Thermogravimetric analysis (TGA) shows that POxa synthesized via ROMP have high decomposition temperatures, with less than 5% mass loss observed at temperatures ranging from 382 to 411 °C. sphinxsai.comchemicalbook.comresearchgate.net Incorporating solubilizing side chains into rigid spirocyclic POxa has been shown to improve thermal stability by 76–102 °C compared to their poly(hydroxyoxazolidinone) precursors. nih.govrsc.orgmdpi.com

Glass Transition Temperature (Tg): The glass transition temperature of POxa can be readily tuned by altering the N-substituent (side chain) on the oxazolidinone ring. researchgate.netresearchgate.net This allows for the design of materials with a specific Tg for different applications. For example, POxa with different alkyl side chains exhibit Tg values ranging from 14 °C to 48 °C. chemicalbook.comresearchgate.net In other systems with more rigid backbones, relatively high glass transition temperatures between 85 °C and 119 °C have been achieved, with the Tg decreasing as the length of the solubilizing side chain increases. nih.govrsc.orgmdpi.com This tunability allows for the creation of POxa that can be either glassy or rubbery at room temperature.

The table below summarizes the thermal properties of various polyoxazolidinones synthesized via ROMP, illustrating the effect of the side chain (R-group) on their properties.

| Polymer | Side Chain (R) | Molar Mass (Mₙ, kDa) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td,5%, °C) | Reference |

|---|---|---|---|---|---|

| P1 | Benzyl | - | 48 | 382 | chemicalbook.comresearchgate.net |

| P2 | Butyl | Up to 487 | 14 | 411 | sphinxsai.comchemicalbook.comresearchgate.net |

| P3 | Hexyl | - | 18 | 404 | chemicalbook.comresearchgate.net |

The table below shows the tunable properties of spirocyclic polyoxazolidinones with different solubilizing side chains.

| Polymer | Side Chain | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|---|

| C3POxa | Propoxy | 119 | 238 | rsc.orgmdpi.com |

| C5POxa | Pentoxy | 85 | 190 | rsc.orgmdpi.com |

Mechanistic Studies of 3 2 Chloroethyl Oxazolidin 2 One Transformations

Kinetics and Thermodynamics of Ring-Opening Reactions

Detailed kinetic and thermodynamic data for the ring-opening reactions of 3-(2-chloroethyl)oxazolidin-2-one are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous structures, such as chloro-substituted alkyl acetates. The hydrolysis of these esters, which also involves a carbonyl group and a leaving group on an alkyl chain, has been shown to proceed through both neutral and acid-catalyzed pathways. researchgate.net For monochloroesters, an AAC2 mechanism is typically observed in acid-catalyzed hydrolysis. researchgate.net It is plausible that the oxazolidinone ring in this compound could undergo hydrolysis under certain conditions, leading to ring opening. The rate of such a reaction would be influenced by factors like pH, temperature, and the presence of catalysts.

The N-dechloroethylation, another potential transformation, would likely proceed via an intramolecular cyclization to form an aziridinium (B1262131) ion intermediate, a common pathway for nitrogen mustards. nih.gov The rate-determining step in such a mechanism is the formation of this highly electrophilic intermediate. researchgate.net The kinetics of this process would be influenced by the nucleophilicity of the nitrogen atom and the stability of the resulting aziridinium ion.

Intramolecular Rearrangement Mechanisms

While specific intramolecular rearrangements of this compound are not extensively detailed, the broader class of oxazolidinones undergoes various rearrangement reactions. For instance, propargylic tert-butylcarbamates can be rearranged into 5-methylene-1,3-oxazolidin-2-ones, a reaction catalyzed by gold(I) complexes. organic-chemistry.org Another relevant transformation is the stereoselective intramolecular cyclization of (R)-oxiran-2-ylmethyl 1H-indol-4/-5-ylcarbamates to form 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. nih.gov This process highlights the potential for the oxazolidinone framework to participate in and be formed through intramolecular cyclization events.

The 2-chloroethyl side chain of this compound introduces the possibility of intramolecular cyclization through nucleophilic attack by the nitrogen atom, leading to the formation of a bicyclic system incorporating an aziridinium ion. This is a well-established reactivity pattern for N-(2-chloroethyl)amines. nih.govmdpi.com

Pathways of Abiotic Degradation

The abiotic degradation of this compound in the environment is not well-documented. However, potential degradation pathways can be inferred from the chemical nature of the molecule. One likely pathway is hydrolysis. N-substituted oxazolidinones can be hydrolyzed to the corresponding vicinal amino alcohols. researchgate.net For this compound, this would involve the cleavage of the oxazolidinone ring.

Another potential degradation route involves the chloroethyl side chain. The carbon-chlorine bond can undergo nucleophilic substitution, for instance, with water, leading to the formation of 3-(2-hydroxyethyl)oxazolidin-2-one. Furthermore, as mentioned previously, intramolecular cyclization to an aziridinium ion is a probable transformation. This highly reactive intermediate would then be susceptible to attack by various nucleophiles present in the environment, leading to a range of degradation products.

In some biological systems, a related transformation involves the conversion of 1,3-oxazolidine-2-thiones to 1,3-oxazolidin-2-ones. nih.gov While this is a biotic process, it suggests that the oxazolidinone ring itself is a relatively stable moiety that can be formed from precursors.

Investigation of Active Intermediate Species

A key active intermediate in the transformations of this compound is the aziridinium ion. The presence of the N-(2-chloroethyl) moiety strongly suggests its formation through intramolecular cyclization, where the nitrogen atom acts as an internal nucleophile to displace the chloride ion. nih.govmdpi.com This mechanism is characteristic of nitrogen mustards and related compounds. nih.gov The resulting aziridinium ion is a highly strained and electrophilic three-membered ring that readily reacts with nucleophiles. researchgate.netmdpi.com The isolation and characterization of aziridinium ions can be challenging due to their high reactivity, but their existence can be confirmed spectroscopically or by trapping with nucleophiles. nih.gov

While not directly implicated in the reactions of this compound, protonated cyclic iminothiocarbonates are relevant intermediates in the chemistry of related sulfur-containing heterocycles. For instance, the conversion of oxazolidine-2-thiones to oxazolidin-2-ones may proceed through such intermediates. nih.gov

Stereochemical Aspects of Oxazolidinone Ring Formation and Reactions

The stereochemistry of the oxazolidinone ring is a critical aspect of its chemistry, particularly in asymmetric synthesis where oxazolidinones are used as chiral auxiliaries. researchgate.net The formation of the oxazolidinone ring can be achieved with high stereocontrol. For example, enantiopure N-aryl-oxazolidinones can be synthesized from N-aryl-carbamates and (R)- or (S)-epichlorohydrin, demonstrating the enantiospecific nature of the ring-forming reaction. researchgate.net

Reactions involving the oxazolidinone ring can also be highly stereoselective. An example is the stereoselective intramolecular cyclization to form 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones from (S)-glycidol. nih.gov The chirality at the substituents on the oxazolidinone ring can direct the stereochemical outcome of subsequent reactions. In the context of this compound, if the oxazolidinone ring itself is chiral (i.e., substituted), it could influence the reactivity of the chloroethyl side chain.

The solvolytic behavior of some oxazolidinones and spiro-oxazolidinones has been studied, and the non-equivalence of certain protons in NMR spectroscopy can be used to diagnose the presence of a chiral center at C(2) of the oxazolidinone ring. psu.edu

Advanced Spectroscopic and Analytical Investigations in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(2-Chloroethyl)oxazolidin-2-one and its derivatives. It provides detailed information about the chemical environment of atomic nuclei, which is essential for confirming molecular structures and observing reaction dynamics.

The structural integrity of this compound is routinely confirmed by ¹H and ¹³C NMR spectroscopy. chemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the proton (¹H) NMR spectrum of this compound shows characteristic signals corresponding to the protons in the molecule. chemicalbook.com The chemical shifts (δ) are typically observed at approximately 4.38 ppm for the two protons on the carbon adjacent to the oxygen in the oxazolidinone ring, and between 3.59 and 3.79 ppm for the protons of the ethyl chloride chain and the remaining two protons on the oxazolidinone ring. chemicalbook.com

The carbon (¹³C) NMR spectrum in the same solvent displays distinct peaks for each carbon atom. The carbonyl carbon of the oxazolidinone ring resonates at a characteristic downfield shift of around 158.38 ppm. The other carbon atoms in the molecule appear at approximately 62.01 ppm, 46.19 ppm, 45.70 ppm, and 42.03 ppm. chemicalbook.com

¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 4.38 (ddd, J=0.9, 6.3, 7.8 Hz, 2H), 3.79-3.67 (m, 4H), 3.66-3.59 (m, 2H) chemicalbook.com |

| ¹³C | 158.38, 62.01, 46.19, 45.70, 42.03 chemicalbook.com |

NMR spectroscopy is also a powerful tool for studying the kinetics and mechanisms of reactions involving this compound. By acquiring NMR spectra at different time intervals during a reaction, researchers can monitor the disappearance of starting materials and the appearance of products. This allows for the determination of reaction rates and the identification of any transient intermediates. For instance, in reactions where the chloroethyl group undergoes nucleophilic substitution, ¹H NMR can be used to follow the changes in the chemical shifts of the protons on the ethyl chain as the chlorine atom is replaced by another group. This provides direct evidence for the progress of the reaction and can help to elucidate the reaction mechanism.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation behavior. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing oxazolidinone derivatives. researchgate.net In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. Subsequent fragmentation of this ion in the mass spectrometer, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), reveals characteristic fragmentation patterns. researchgate.netnih.gov

For oxazolidinone-containing compounds, common fragmentation pathways include the loss of small neutral molecules. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation patterns for related oxazolidinone structures often involve cleavage of the oxazolidinone ring or loss of substituents. researchgate.netnih.govnih.gov The study of these fragmentation pathways is crucial for the structural confirmation of newly synthesized derivatives and for identifying unknown compounds containing the oxazolidinone motif. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds in a mixture. spectrabase.com This technique is well-suited for the analysis of this compound and its potential degradation products in various matrices, such as soil and water. nih.gov

In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net This method is particularly valuable for monitoring the environmental fate of this compound and for identifying its breakdown products, which is essential for understanding its environmental impact. nih.gov

X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can reveal the exact solid-state structure. nih.govmdpi.commdpi.com For example, in a complex derivative containing two oxazolidinone rings, X-ray diffraction showed that one ring adopted a twisted conformation while the other was a shallow envelope. nih.gov The analysis also revealed the presence of weak intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π stacking interactions, which play a crucial role in consolidating the three-dimensional crystal packing. nih.gov

Hirshfeld surface analysis, a computational tool used in conjunction with X-ray diffraction data, can be employed to further investigate and quantify these intermolecular interactions. nih.gov This analysis provides a visual representation of the regions of close contact between molecules in the crystal, highlighting the most significant interactions that govern the crystal packing. For a derivative of this compound, Hirshfeld analysis indicated that H⋯H and H⋯O/O⋯H contacts were the most important contributors to the crystal packing. nih.gov

Crystal Structure Analysis and Conformation Studies

X-ray diffraction studies on various substituted oxazolidinones reveal that the five-membered heterocyclic ring is not planar and typically adopts either an envelope or a twisted conformation. mdpi.com For example, in the crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one, one oxazolidine (B1195125) ring has a twisted conformation while the other is a shallow envelope. nih.gov The flexibility of the oxazolidinone ring allows it to adopt various conformations, which can be influenced by the nature of the substituent at the nitrogen atom and by intermolecular forces within the crystal lattice. mdpi.com

In studies of 3-acetyloxazolidin-2-one, a related N-acyl derivative, the imide nitrogen is found to be planar, with the exocyclic carbonyl group oriented anti to the N–C(=O) bond of the ring. mdpi.com The conformation of the side chain, in this case, the 2-chloroethyl group, is also a key structural feature. For similar structures with ethyl side chains, an anti-gauche conformation is often observed. nih.gov This conformational flexibility is a critical aspect, influencing how the molecule interacts with its environment. rsc.org

Table 1: Representative Crystallographic Data for Related Oxazolidinone Compounds This table presents data from structurally similar compounds to infer potential parameters for this compound.

| Compound | Formula | Crystal System | Space Group | Key Conformation Feature | Reference |

| 3-Acetyloxazolidin-2-one | C₅H₇NO₃ | Monoclinic | Pn | Planar imide nitrogen | mdpi.com |

| 3-Acetyloxazolin-2-one | C₅H₅NO₃ | Orthorhombic | Pbca | Planar imide nitrogen | mdpi.com |

| (2S,4S)-3-Benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one | C₁₅H₁₉NO₃ | Monoclinic | P2₁ | Envelope conformation | mdpi.com |

| (2S,4S)-3-(4-Bromobenzoyl)-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one | C₁₅H₁₈BrNO₃ | Orthorhombic | P2₁2₁2₁ | Twisted conformation | mdpi.com |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Properties

Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The most prominent feature in the IR spectrum of an oxazolidinone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) group. This peak typically appears in the region of 1750-1730 cm⁻¹. The exact position can be influenced by the molecular environment and hydrogen bonding. rsc.org Other characteristic absorptions include those for the C-O-C stretching of the ring, C-N stretching, and the C-Cl stretching of the ethyl side chain.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| C=O (Carbamate) | Stretching | 1750 - 1730 | rsc.orgnist.gov |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1150 | nist.govnist.gov |

| C-N (Amine) | Stretching | 1150 - 1050 | nist.govnist.gov |

| C-Cl (Alkyl Halide) | Stretching | 800 - 600 | General IR Tables |

| C-H (Alkyl) | Stretching | 2960 - 2850 | nist.govchemicalbook.com |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the primary chromophore is the carbonyl group of the oxazolidinone ring. It is expected to exhibit a weak absorption band in the UV region corresponding to the n → π* electronic transition. This transition involves the promotion of a non-bonding electron from an oxygen lone pair to the antibonding π* orbital of the carbonyl group.

Chromatographic Methods for Purification and Analytical Separation in Research (e.g., HPLC, SEC)

Chromatographic techniques are essential for the purification of this compound after synthesis and for its quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for the analysis and purification of oxazolidinone compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective. In a typical setup, a C18 column (e.g., Atlantis dC18) is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often containing an acid modifier like trifluoroacetic acid or formic acid for mass spectrometry compatibility. nih.govsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve efficient separation of the target compound from impurities or other components in a mixture. nih.gov Detection is typically performed using a Diode-Array Detector (DAD) or a UV detector, monitoring the absorbance of the carbonyl chromophore. nih.gov This method is scalable and can be adapted for preparative chromatography to isolate larger quantities of the pure compound. sielc.com

Table 3: Typical HPLC Parameters for Oxazolidinone Analysis

| Parameter | Description | Source |

| Column | Reversed-phase, Atlantis dC18 (e.g., 150 x 4.6 mm, 5 µm) or Newcrom R1 | nih.govsielc.com |

| Mobile Phase | Acetonitrile and water (or 0.1% trifluoroacetic acid) | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Detection | DAD or UV (e.g., 254 nm); Fluorescence for specific derivatives | nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile for plasma samples | nih.gov |

Other Chromatographic Techniques: Standard silica (B1680970) gel column chromatography is also used for the purification of oxazolidinone derivatives, often employing solvent systems like hexanes/ethyl acetate (B1210297). mdpi.com While Size-Exclusion Chromatography (SEC) is less common for small molecules like this compound, it could be relevant for studying its interactions with or incorporation into polymeric systems.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. For 3-(2-Chloroethyl)oxazolidin-2-one, DFT calculations would be employed to determine its optimized molecular geometry, which is the most stable three-dimensional arrangement of its atoms. These calculations can also reveal key electronic properties such as the distribution of electron density and the electrostatic potential.

The reactivity of the molecule can be inferred from these electronic properties. For instance, regions with high electron density are likely to be nucleophilic (prone to attacking electron-deficient centers), while areas with low electron density are electrophilic (susceptible to attack by electron-rich species). DFT studies on other oxazolidinones have successfully modeled reaction mechanisms and activation energies, providing insights into their chemical behavior. btu.edu.trtandfonline.comresearchgate.net

A typical output of such a study would include the optimized bond lengths, bond angles, and dihedral angles of the molecule.

| Parameter | Predicted Value |

| C=O bond length | Data not available |

| C-N bond length | Data not available |

| C-Cl bond length | Data not available |

| Oxazolidinone ring conformation | Data not available |

| This table is illustrative. Specific values for this compound are not available in the cited literature. |

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that span the entire molecule. Two of the most important molecular orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would identify the parts of the molecule most involved in electron donation and acceptance, which is fundamental to understanding its reaction mechanisms.

| Molecular Orbital Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table is illustrative. Specific values for this compound are not available in the cited literature. |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated and compared with experimental data to confirm the structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Conformational analysis, often performed alongside these calculations, investigates the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would involve studying the rotation around the single bonds, particularly in the chloroethyl side chain. Studies on similar oxazolidinone structures have used these methods to identify the most stable conformations in different environments. rsc.org

Modeling of Reaction Pathways and Transition States

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms. For this compound, potential reactions could include nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the oxazolidinone ring.

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and thus its rate. Computational studies on the formation of oxazolidinones from epoxides have successfully mapped out such pathways, providing detailed mechanistic insights. beilstein-journals.org This type of analysis would be invaluable for predicting the reactivity of this compound and designing synthetic routes.

Quantum Chemical Descriptors for Reactivity Prediction

From the results of DFT and MO calculations, various quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in different chemical environments.

| Descriptor | Predicted Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| This table is illustrative. Specific values for this compound are not available in the cited literature. |

Future Research Directions in 3 2 Chloroethyl Oxazolidin 2 One Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of oxazolidinones has been a subject of intense investigation, with a continuous drive towards more efficient, sustainable, and versatile methodologies. A promising future direction lies in the development of innovative catalytic systems that can facilitate the synthesis of 3-(2-Chloroethyl)oxazolidin-2-one and its analogues under milder conditions and with greater atomic economy.

Recent advancements have showcased the potential of various catalytic approaches for the synthesis of the core oxazolidinone ring. These include:

Metal-Catalyzed Cycloadditions: The use of transition metal catalysts, such as palladium and copper, has proven effective in constructing the oxazolidinone ring. organic-chemistry.orgmdpi.com For instance, palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides and copper-catalyzed N-arylation with aryl iodides have been successfully demonstrated. organic-chemistry.org Furthermore, auto-tandem catalysis using a palladium iodide system in an ionic liquid has been employed for the synthesis of 2-oxazolidinone (B127357) derivatives from propargylic amines. mdpi.com

Organocatalysis: Organocatalytic methods offer a metal-free alternative for oxazolidinone synthesis. Proline-mediated three-component Mannich reactions have been utilized to construct the core structure of oxazolidinone antibiotics. nih.gov Additionally, phosphine-catalyzed three-component cyclization of anilines, carbon dioxide, and chloroalkanes provides an environmentally benign route to N-aryl-oxazolidinones. acs.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of oxazolidin-2-one derivatives, offering a rapid and efficient method. organic-chemistry.org

Future research should focus on adapting and refining these catalytic systems for the specific synthesis of this compound. This could involve the design of novel ligands to enhance catalyst activity and selectivity, the exploration of flow chemistry for continuous and scalable production, and the utilization of greener solvents and reagents to align with the principles of sustainable chemistry. google.com A notable synthesis of this compound involves the reaction of N,N-bis(chloroethyl)amine hydrochloride with carbon dioxide in the presence of triethylamine (B128534) and methanol (B129727). chemicalbook.com

Exploration of New Reactivity Modes and Selective Transformations

The chloroethyl group in this compound presents a reactive handle for a variety of chemical transformations, opening doors to the synthesis of a diverse library of derivatives. Future research should systematically explore new reactivity modes and develop highly selective transformations of this key intermediate.

Key areas for investigation include:

Nucleophilic Substitution Reactions: The chlorine atom is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups. This could involve reactions with amines, thiols, azides, and other nucleophiles to generate novel oxazolidinone derivatives with potentially enhanced biological activities. For example, the synthesis of oxazolidin-2-one-linked 1,2,3-triazole derivatives has been achieved through the nucleophilic substitution of a chlorine derivative with an azide (B81097) ion. nih.gov

Cross-Coupling Reactions: Modern cross-coupling methodologies could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chloroethyl side chain. This would enable the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity of the resulting oxazolidinone analogues.

Ring-Opening and Rearrangement Reactions: Investigating the conditions that could induce ring-opening of the oxazolidinone core or trigger rearrangements of the side chain could lead to the discovery of novel heterocyclic scaffolds with unique chemical and biological properties.

A crucial aspect of this research will be the development of highly regioselective and stereoselective transformations, particularly when introducing new chiral centers. The use of chiral catalysts and auxiliaries will be instrumental in achieving this goal. mdpi.com

Integration into Advanced Materials Synthesis (beyond simple polyoxazolidinones)

While oxazolidinones are primarily known for their medicinal applications, their inherent structural features also make them attractive building blocks for the synthesis of advanced materials. Future research should venture beyond the realm of simple polyoxazolidinones and explore the integration of this compound into more complex and functional material architectures.

Potential avenues for exploration include:

Functional Polymers: The reactive chloroethyl group can serve as a polymerization site for the creation of functional polymers with tailored properties. These polymers could find applications in areas such as drug delivery, coatings, and membranes.

Dendrimers and Macrocycles: The oxazolidinone unit can be incorporated into the structure of dendrimers and macrocycles, leading to materials with well-defined three-dimensional structures and unique host-guest properties.

Hybrid Materials: Covalent attachment of this compound to solid supports, such as silica (B1680970) or nanoparticles, could lead to the development of novel hybrid materials with applications in catalysis, separation science, and sensing. The recyclability of catalysts is a key consideration in this area, with research into magnetic nanoparticles for catalyst recovery showing promise. researchgate.net

The synthesis of these advanced materials will require the development of robust and efficient synthetic protocols that allow for precise control over the final material architecture and properties.

Advanced Mechanistic Investigations using State-of-the-Art Techniques

A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods and the prediction of product outcomes. Future research should employ state-of-the-art analytical and computational techniques to unravel the intricate details of these reaction pathways.

Techniques that could be leveraged include:

In-situ Spectroscopic Methods: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. acs.org

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide valuable insights into bond-forming and bond-breaking steps, helping to distinguish between different mechanistic possibilities.

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of reactions. researchgate.net These calculations can provide a theoretical framework for understanding experimental observations and guiding the design of new experiments.

By combining experimental and computational approaches, a comprehensive picture of the reaction mechanisms can be obtained, paving the way for more efficient and selective synthetic transformations.

Computational Design of New Oxazolidinone-Based Scaffolds and Reagents

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound chemistry, computational design can be leveraged to accelerate the discovery of new oxazolidinone-based scaffolds and reagents with desired properties.

Future research in this area could focus on:

Virtual Screening and Docking Studies: Computational screening of virtual libraries of oxazolidinone derivatives against specific biological targets can help to identify promising lead compounds for further experimental investigation. mdpi.com Docking studies can predict the binding modes of these compounds and provide insights into structure-activity relationships. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of oxazolidinone derivatives with their biological activity or material properties. These models can then be used to predict the properties of new, untested compounds and to guide the design of more potent or effective molecules.

De Novo Design: Advanced computational algorithms can be used to design entirely new oxazolidinone-based scaffolds that are optimized for a specific application. This de novo design approach has the potential to lead to the discovery of truly innovative molecules with novel properties.

The integration of computational design with synthetic chemistry will create a powerful synergy, enabling the rapid and efficient development of new oxazolidinone-based compounds with a wide range of applications. The design of novel linezolid-based oxazolidinones has already shown promise in computational studies, highlighting the potential of this approach. mdpi.com

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-(2-Chloroethyl)oxazolidin-2-one?

The synthesis of this compound (CAS 2508-01-2) typically involves nucleophilic substitution or cyclization reactions. For example, reacting oxazolidinone derivatives with 2-chloroethylating agents under controlled conditions can yield the target compound. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR, focusing on the chloroethyl group’s chemical shifts (~δ 3.5–4.0 ppm for CHCl).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (commonly ≥95% as per lab-grade standards) .

- Mass Spectrometry (MS) : Verify molecular weight (157.58 g/mol) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Due to its reactive chloroethyl group, adhere to:

- GHS Guidelines : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Ensure ventilation to prevent inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a dry, sealed container away from moisture and oxidizing agents to prevent decomposition .

Q. How can researchers validate the purity of this compound?

Combine multiple analytical techniques:

- NMR : Detect impurities via unexpected peaks.

- HPLC : Quantify purity using a reverse-phase column and UV detection.

- Elemental Analysis : Confirm CHClNO composition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is ideal for elucidating stereochemistry and bond geometries. For example:

- SHELX Suite : Use SHELXL for refinement and SHELXS for structure solution. Focus on the chloroethyl group’s torsion angles to confirm spatial arrangement .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters, ensuring accurate modeling of the oxazolidinone ring .

Reference studies on analogous oxazolidinones (e.g., fluorinated derivatives) for comparative analysis .

Q. What experimental strategies address contradictions in reactivity data for this compound?

Discrepancies (e.g., variable yields in nucleophilic substitutions) may arise from:

- Solvent Effects : Test polar aprotic (DMF, DMSO) vs. non-polar solvents to optimize reaction kinetics.

- Catalytic Screening : Evaluate bases (e.g., KCO, DBU) for deprotonation efficiency.

- Computational Modeling : Use DFT calculations to predict transition states and identify steric/electronic barriers .

Q. What are the decomposition pathways of this compound under thermal stress?

Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) reveal:

- Primary Products : HCl gas (detected via IR at ~2800 cm) and oxazolidinone ring-opening products.

- Conditions : Decomposition accelerates above 150°C, requiring inert atmospheres (N) for stable handling .

Q. How does this compound function as an intermediate in asymmetric synthesis?

The chloroethyl group acts as a leaving group in SN2 reactions. For example:

- Chiral Auxiliaries : Couple with enantiopure amines to form intermediates for pharmaceuticals (e.g., oxazolidinone-based antibiotics) .